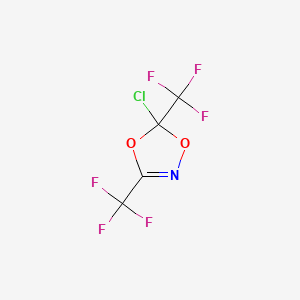
5-Chloro-3,5-bis(trifluoromethyl)-5H-1,4,2-dioxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3,5-bis(trifluoromethyl)-5H-1,4,2-dioxazole is a synthetic organic compound that belongs to the class of dioxazoles. These compounds are characterized by a five-membered ring containing two oxygen atoms and one nitrogen atom. The presence of chloro and trifluoromethyl groups can significantly influence the chemical properties and reactivity of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3,5-bis(trifluoromethyl)-5H-1,4,2-dioxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a chloro-substituted precursor with a trifluoromethylating agent in the presence of a base. The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This might include continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-3,5-bis(trifluoromethyl)-5H-1,4,2-dioxazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Addition Reactions: The trifluoromethyl groups can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions might include bases, acids, oxidizing agents, reducing agents, and specific catalysts. The conditions would vary depending on the desired transformation, such as temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction pathway. For example, substitution reactions might yield derivatives with different functional groups, while oxidation or reduction could lead to changes in the oxidation state of the compound.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or reagent in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in specific reactions.
Mécanisme D'action
The mechanism of action of 5-Chloro-3,5-bis(trifluoromethyl)-5H-1,4,2-dioxazole would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would be determined by the nature of these interactions and the downstream effects on cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-3,5-bis(trifluoromethyl)-1,2,4-oxadiazole
- 5-Chloro-3,5-bis(trifluoromethyl)-1,3,4-thiadiazole
- 5-Chloro-3,5-bis(trifluoromethyl)-1,2,3-triazole
Comparison
Compared to these similar compounds, 5-Chloro-3,5-bis(trifluoromethyl)-5H-1,4,2-dioxazole might exhibit unique reactivity and properties due to the presence of the dioxazole ring
Propriétés
Numéro CAS |
82985-92-0 |
|---|---|
Formule moléculaire |
C4ClF6NO2 |
Poids moléculaire |
243.49 g/mol |
Nom IUPAC |
5-chloro-3,5-bis(trifluoromethyl)-1,4,2-dioxazole |
InChI |
InChI=1S/C4ClF6NO2/c5-3(4(9,10)11)13-1(12-14-3)2(6,7)8 |
Clé InChI |
VHUOWESJXSBVKY-UHFFFAOYSA-N |
SMILES canonique |
C1(=NOC(O1)(C(F)(F)F)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


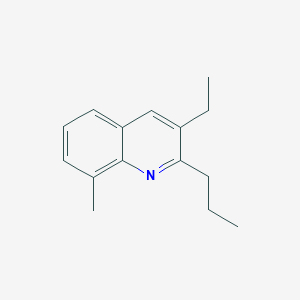
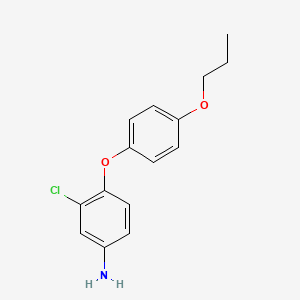
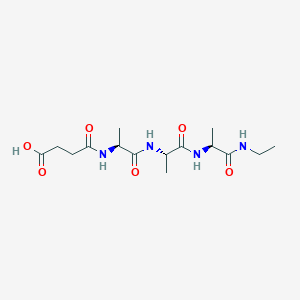

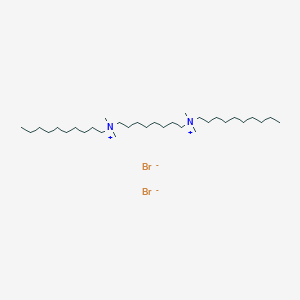
![3-Azabicyclo[3.1.0]hexane, 1-(3-bromo-4-methoxyphenyl)-](/img/structure/B14410341.png)
![6-[3-Methyl-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14410345.png)
![dimethyl 2-[(E)-dodec-1-enyl]butanedioate](/img/structure/B14410352.png)
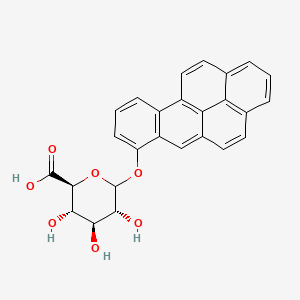

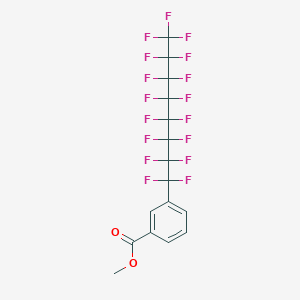
![Trimethyl{[5-methyl-2-(propan-2-yl)cyclohex-1-en-1-yl]oxy}silane](/img/structure/B14410360.png)
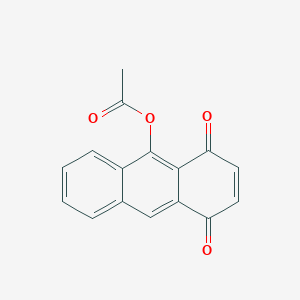
![6-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14410368.png)
